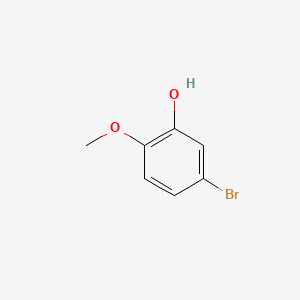

5-Bromo-2-methoxyphenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSJHVZRUFFIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191383 | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37942-01-1 | |

| Record name | 5-Bromo-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxyphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of 5-Bromo-2-methoxyphenol. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the direct renin inhibitor, Aliskiren.

Chemical Structure and Identifiers

This compound is a substituted phenol (B47542) with a bromine atom at the 5-position and a methoxy (B1213986) group at the 2-position of the benzene (B151609) ring.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 37942-01-1[1] |

| Molecular Formula | C₇H₇BrO₂[1] |

| SMILES | COC1=C(C=C(C=C1)Br)O[1] |

| InChI | InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3[1] |

| InChIKey | OLSJHVZRUFFIPL-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | White to off-white or very pale yellow crystalline powder | [2] |

| Melting Point | 64-70 °C | |

| Boiling Point | 259.7 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 110.9 ± 21.8 °C | [2] |

| LogP | 2.60 | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.1 | s | 1H | Aromatic CH |

| 6.95 | d | 1H | Aromatic CH |

| 6.7 | d | 1H | Aromatic CH |

| 5.15 | s | 1H | OH |

| 3.9 | s | 3H | OCH₃ |

¹³C NMR Spectroscopy

Below are typical chemical shift ranges for the carbon atoms in this compound, based on general principles and data for similar structures.

| Carbon Atom | Approximate Chemical Shift (δ) ppm |

| C-Br | 110-120 |

| C-OH | 145-155 |

| C-OCH₃ | 140-150 |

| Aromatic CH | 110-130 |

| OCH₃ | 55-65 |

FT-IR Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3550 - 3200 | O-H stretch | Broad, strong absorption indicating the phenolic hydroxyl group. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium absorption for the C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium absorption for the methoxy group's C-H bonds. |

| 1600 - 1400 | C=C stretch (aromatic) | Multiple medium to strong bands characteristic of the benzene ring. |

| 1300 - 1000 | C-O stretch | Strong absorptions for the aryl-O and alkyl-O bonds. |

| ~800 | C-Br stretch | Typically found in the fingerprint region. |

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 202 and 204.

| m/z | Proposed Fragment |

| 202/204 | [M]⁺ (Molecular ion) |

| 187/189 | [M - CH₃]⁺ |

| 159/161 | [M - CH₃ - CO]⁺ |

Experimental Protocols

Synthesis of this compound from Guaiacol (B22219)

This protocol describes a common method for the synthesis of this compound starting from guaiacol (2-methoxyphenol).

Methodology:

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of guaiacol is first protected to prevent side reactions during bromination. A common method is acetylation using acetic anhydride.

-

Bromination: The protected guaiacol is then brominated. A selective method for introducing bromine at the desired position is the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724).

-

Deprotection: The protecting group is subsequently removed to yield this compound. This is typically achieved by hydrolysis under basic conditions, for example, using sodium hydroxide.

-

Workup and Purification: The reaction mixture is worked up by acidification to protonate the phenoxide, followed by extraction with an organic solvent like dichloromethane. The crude product can be purified by techniques such as recrystallization or column chromatography.

Logical Relationship: Role in Aliskiren Synthesis

This compound is a key building block in the multi-step synthesis of Aliskiren, a potent antihypertensive drug. The following diagram illustrates the logical flow from this starting material to a key intermediate in the Aliskiren synthesis pathway.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as a hazardous substance.[1] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

In case of exposure, follow standard first-aid procedures and seek medical attention. For disposal, adhere to local, state, and federal regulations for hazardous chemical waste.

References

An In-depth Technical Guide to 5-Bromo-2-methoxyphenol (CAS: 37942-01-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxyphenol, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, synthesis protocols, and discusses the known biological activities of structurally related compounds, offering context for its application and potential areas of future research.

Physicochemical and Spectral Data

This compound is a substituted phenol (B47542) that serves as a crucial building block in organic synthesis. Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 37942-01-1[1][2][3][4] |

| Molecular Formula | C₇H₇BrO₂[1][2][3] |

| Molecular Weight | 203.03 g/mol [1][3] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Bromo-2-hydroxyanisole[1] |

| Property | Value | Source |

| Physical State | Solid, White to Brown Crystalline Powder | |

| Melting Point | 64-70 °C | [2] |

| Boiling Point | 259.7 °C at 760 mmHg | [2] |

| Purity | >98.0% (GC) |

| Spectral Data | Details | Source |

| ¹H NMR | Available | [1][5] |

| ¹³C NMR | Available | [1] |

| Mass Spectrometry | GC-MS data available | [1] |

| IR Spectroscopy | FTIR and Vapor Phase IR data available | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the bromination of guaiacol (B22219) (2-methoxyphenol), often involving a three-step process of protection, bromination, and deprotection.[6]

Experimental Protocol: Synthesis from Guaiacol

This protocol is adapted from a patented industrial synthesis method.

Materials:

-

o-Methoxyphenol (guaiacol)

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

N,N-Dimethylformamide (DMF)

-

Iron powder

-

Bromine

-

10% aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Water

Procedure:

-

Acetylation (Protection of Phenolic Hydroxyl Group):

-

In a suitable reaction vessel, combine o-methoxyphenol and acetic anhydride.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to 100°C and maintain this temperature for 2 hours to ensure the completion of the acetylation reaction.

-

-

Bromination:

-

In a separate four-necked flask, add 100 ml of DMF.

-

While stirring, add 26 g of the acetylated product from the previous step.

-

Add 2 g of iron powder as a catalyst.

-

Heat the mixture to 70°C.

-

Slowly add 35 g of bromine dropwise to the reaction mixture.

-

Maintain the reaction temperature between 70-80°C for 5 hours.[6]

-

After the reaction is complete, pour the mixture into water.

-

-

Work-up and Deprotection:

-

Extract the aqueous mixture with ethyl acetate.

-

Concentrate the organic extract to obtain the crude brominated and acetylated intermediate.

-

To the crude product, add a 10% aqueous solution of sodium bicarbonate to carry out the deacetylation.

-

The resulting this compound can be further purified by crystallization or chromatography.

-

Application in Drug Development: Synthesis of Aliskiren

This compound is a crucial intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[4] Aliskiren was the first in its class of drugs and works by blocking the renin-angiotensin-aldosterone system (RAAS) at its first and rate-limiting step.[7] The synthesis of Aliskiren is a complex, multi-step process, and this compound serves as a key building block for constructing the complex side chain of the final molecule.

Biological Activity of Structurally Related Compounds

While there is a notable lack of publicly available data on the specific biological activities and signaling pathways of this compound, the activities of structurally related methoxyphenol, guaiacol, and bromophenol derivatives have been studied. This information provides a basis for potential future investigations into the biological effects of this compound.

Antioxidant Activity of Guaiacol Derivatives

Guaiacol and its derivatives are recognized for their antioxidant properties.[8] Phenolic compounds, in general, can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The efficacy of this antioxidant activity is influenced by the nature and position of other substituents on the aromatic ring.[9] The methoxy (B1213986) group in guaiacol derivatives is thought to play a role in their antioxidant capacity.[10]

Anti-inflammatory Activity of Methoxyphenols

Certain methoxyphenolic compounds have demonstrated anti-inflammatory effects.[11][12] For instance, some have been shown to inhibit the expression of multiple inflammatory mediators, such as cytokines and chemokines, in human airway cells stimulated by TNF-α.[12] The proposed mechanism for some of these compounds involves the post-transcriptional regulation of inflammatory gene expression by inhibiting the binding of the RNA-binding protein HuR to mRNA.[11][12] This is a distinct mechanism from the inhibition of NF-κB activation or the scavenging of reactive oxygen species.[11][12]

Cytotoxicity of Brominated Phenols

The toxicity of brominated phenols can vary significantly based on the number and position of the bromine atoms.[13] Generally, toxicity tends to increase with a higher degree of bromination.[14] Some brominated phenols have been shown to induce oxidative stress and apoptosis in cells.[15] While specific data for this compound is scarce, related brominated phenols have been investigated for their cytotoxic effects on various cell lines.[16][17] It is important to note that toxicity studies on brominated phenols are often conducted in the context of their role as environmental contaminants.[18]

Safety and Handling

This compound is classified as an irritant.[17] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[17] It should be stored in a cool, dark place away from oxidizing agents.[17] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable intermediate in organic and medicinal chemistry, most notably for its role in the synthesis of the antihypertensive drug Aliskiren. While its physicochemical properties and synthesis are well-documented, its own biological activity remains an area for future exploration. The known antioxidant and anti-inflammatory properties of related methoxyphenols and the cytotoxic potential of brominated phenols suggest that this compound could be a subject of interest for further biological evaluation. This guide provides a foundational resource for researchers and developers working with this compound.

References

- 1. This compound | C7H7BrO2 | CID 142228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 37942-01-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 37942-01-1 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN104693014A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

physical properties of 4-Bromo-2-hydroxyanisole

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-hydroxyanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-hydroxyanisole (CAS No. 37942-01-1). It includes a summary of quantitative data, detailed experimental protocols for the characterization of such compounds, and a logical workflow for structural elucidation.

Core Physical and Chemical Properties

4-Bromo-2-hydroxyanisole, also known as 5-Bromo-2-methoxyphenol, is a substituted aromatic compound with the molecular formula C₇H₇BrO₂.[1][2][3] Its structure incorporates a phenolic hydroxyl group, a methoxy (B1213986) group, and a bromine atom on the benzene (B151609) ring, which imparts specific physical and chemical characteristics relevant for its use as a synthetic intermediate in pharmaceutical and agrochemical development.[2] The compound typically appears as a white to brown crystalline powder or solid.[2]

Data Presentation

The following table summarizes the key quantitative .

| Property | Value | Source(s) |

| CAS Number | 37942-01-1 | [1][2][3] |

| Molecular Formula | C₇H₇BrO₂ | [1][2][3] |

| Molecular Weight | 203.03 g/mol | [1][2][3][4] |

| Melting Point | 64-70 °C | [1] |

| Boiling Point | 259.7 ± 20.0 °C (at 760 mmHg) | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 110.9 ± 21.8 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.60 | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg (at 25 °C) | [1] |

Spectral Data and Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic protons would appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their substitution pattern. The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to electronegative atoms (oxygen, bromine) appearing further downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. C-O stretching vibrations for the ether and phenol (B47542) would be visible in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching absorptions would appear around 1450-1600 cm⁻¹, and C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

The following sections detail generalized, standard protocols for the experimental determination of the key physical properties of a crystalline organic solid like 4-Bromo-2-hydroxyanisole.

Melting Point Determination

The melting point is a crucial indicator of purity.[5] For a pure crystalline compound, the melting range is typically narrow (0.5-1.0 °C).[6]

Methodology (Capillary Method):

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.[5] Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the sample.[6] The packed sample height should be 1-2 mm.[7]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp device).[6]

-

Initial Determination: For an unknown compound, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/minute) to find an approximate melting range.[8]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[6][8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[9]

Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[10]

-

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[10]

-

Spectral Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer. Collect a background spectrum first, then acquire the sample spectrum.[11] The data is typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.[12]

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[12][13]

-

Transfer to NMR Tube: Transfer the solution into a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically used as a reference (0 ppm).[13]

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the proton-decoupled ¹³C NMR spectrum. Further 2D NMR experiments (e.g., COSY, HSQC) can be performed to establish connectivity between atoms.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[14]

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10-100 µg/mL) in a volatile solvent compatible with ESI, such as methanol (B129727) or acetonitrile.[15] High concentrations of non-volatile salts must be avoided.[15]

-

Infusion: The sample solution is introduced into the ion source of the mass spectrometer, typically via direct infusion with a syringe pump or through an LC system.

-

Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are released into the gas phase.

-

Analysis and Detection: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.[16]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the structural characterization of a synthesized organic compound like 4-Bromo-2-hydroxyanisole.

Caption: A logical workflow for the synthesis, purification, and structural confirmation of 4-Bromo-2-hydroxyanisole.

References

- 1. This compound | CAS#:37942-01-1 | Chemsrc [chemsrc.com]

- 2. CAS 37942-01-1: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H7BrO2 | CID 142228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chm.uri.edu [chm.uri.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. web.mit.edu [web.mit.edu]

- 14. fiveable.me [fiveable.me]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. youtube.com [youtube.com]

Spectroscopic Data of 5-Bromo-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methoxyphenol, a key intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.1 | s | - | Ar-H |

| 6.95 | d | Not specified | Ar-H |

| 6.7 | d | Not specified | Ar-H |

| 5.15 | s | - | -OH |

| 3.9 | s | - | -OCH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 160.61 | C-O |

| 153.00 | C-OH |

| 131.95 | Ar-C |

| 108.45 | Ar-C |

| 101.67 | Ar-C-Br |

| 100.89 | Ar-C |

| 55.55 | -OCH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | O-H stretch |

| Data not available | C-H stretch (aromatic) |

| Data not available | C=C stretch (aromatic) |

| Data not available | C-O stretch |

| Data not available | C-Br stretch |

Technique: Capillary Cell Melt

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available | [M]⁺ |

| Data not available | Fragment ions |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃).

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, the data were reported as chemical shift in ppm, multiplicity (s = singlet, d = doublet), and integration. For ¹³C NMR, spectra were obtained with complete proton decoupling and referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained from a melt of the compound.

Data Acquisition: The analysis was performed using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph.

Data Acquisition: Mass spectra were obtained using a GC-MS instrument, which provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Applications of 5-Bromo-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxyphenol is a halogenated derivative of guaiacol (B22219) that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive bromine atom and a phenolic hydroxyl group, makes it a valuable building block for the construction of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the known applications of this compound, with a focus on its role in drug discovery and development. The content herein details its synthesis, potential derivatizations through cross-coupling reactions, and the biological context provided by related methoxyphenolic compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of o-methoxyphenol (guaiacol). A common three-step process is employed to achieve this transformation with a good overall yield.[1]

Table 1: Summary of a Typical Three-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Yield |

| 1 | Acetylation (Protection of phenolic hydroxyl) | o-methoxyphenol, acetic anhydride, sulfuric acid catalysis, 100°C | High |

| 2 | Bromination | Acetylated intermediate, bromine, iron powder catalysis, 70-80°C | High |

| 3 | Deacetylation (Deprotection) | Brominated intermediate, 10% aqueous sodium bicarbonate solution | High |

| Overall | - | - | ~64.3% |

Experimental Protocol: Synthesis of this compound from o-Methoxyphenol

Step 1: Acetylation of o-Methoxyphenol

-

To a solution of o-methoxyphenol (guaiacol) in a suitable solvent, add acetic anhydride.

-

Introduce a catalytic amount of sulfuric acid.

-

Heat the reaction mixture to 100°C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the acetylated intermediate.

Step 2: Bromination of the Acetylated Intermediate

-

Dissolve the acetylated intermediate in a suitable solvent and add a catalytic amount of iron powder.

-

Slowly add bromine to the mixture while maintaining the temperature between 70-80°C.

-

Stir the reaction mixture until all the starting material is consumed (monitored by TLC).

-

Cool the reaction and work up by washing with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deacetylation to Yield this compound

-

Dissolve the crude brominated intermediate in a suitable solvent.

-

Add a 10% aqueous solution of sodium bicarbonate to the mixture.

-

Stir vigorously until the deacetylation is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the phenoxide.

-

Extract the final product, this compound, with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.

Synthesis pathway of this compound.

Core Application: Intermediate in the Synthesis of Aliskiren (B1664508)

The most significant application of this compound is its role as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[2][3] The synthesis of Aliskiren is a multi-step process, and this compound is utilized to construct the substituted aromatic side chain of the final drug molecule.

The synthesis involves the protection of the phenolic hydroxyl group of this compound, followed by a coupling reaction to introduce the rest of the side chain, and subsequent transformations to build the final Aliskiren molecule.

Potential Applications in Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives with potential biological activities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide. This compound can be coupled with various arylboronic acids to generate biaryl structures, which are common motifs in pharmacologically active compounds.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example Reagent/Condition | Role |

| Aryl Halide | This compound | Substrate |

| Boronic Acid/Ester | Phenylboronic acid | Coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium source |

| Ligand | SPhos, XPhos (for hindered substrates) | Stabilizes catalyst, facilitates reaction |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Dioxane, DMF (often with water) | Reaction medium |

| Temperature | 80-110 °C | Provides activation energy |

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

-

In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., toluene/water 4:1).

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would allow for the synthesis of various N-aryl derivatives from this compound, which are of significant interest in medicinal chemistry.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of this compound

| Component | Example Reagent/Condition | Role |

| Aryl Halide | This compound | Substrate |

| Amine | Primary or secondary amine | Coupling partner |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source |

| Ligand | BINAP, Xantphos, RuPhos | Stabilizes catalyst, facilitates reaction |

| Base | NaOtBu, K₃PO₄, LiHMDS | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

| Temperature | 80-120 °C | Provides activation energy |

Experimental Protocol: Illustrative Buchwald-Hartwig Amination

-

To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine (B1218219) ligand (e.g., BINAP, 0.05 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Biological Activity of Related Methoxyphenolic Compounds

Antimicrobial Activity

Several natural methoxyphenol compounds, such as eugenol (B1671780) and vanillin, have demonstrated antimicrobial activity against a range of foodborne pathogens and spoilage bacteria.[4][5][6] For instance, eugenol has shown inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] The antimicrobial efficacy is often attributed to the ability of these phenolic compounds to disrupt cell membranes and interfere with essential cellular functions.

Table 4: Reported Antimicrobial Activity (IC₅₀) of Related Methoxyphenols

| Compound | Organism | IC₅₀ (mM) |

| Eugenol | Staphylococcus aureus | 0.75 |

| Capsaicin | Staphylococcus aureus | 0.68 |

| Vanillin | Staphylococcus aureus | 1.38 |

| Eugenol | Gram-negative strains (range) | 1.11 - 2.70 |

| Capsaicin | Gram-negative strains (range) | 1.21 - 4.79 |

| Vanillin | Shewanella putrefaciens | 2.60 |

Data extracted from a study on natural methoxyphenol compounds.[4]

Antioxidant Activity

Methoxyphenols are known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.[7] The phenolic hydroxyl group can donate a hydrogen atom to a radical, thereby neutralizing it and preventing oxidative damage to cells. The antioxidant capacity of various 2-methoxyphenols has been evaluated using assays such as the DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical-scavenging activity assay.[7]

Cytotoxicity

The cytotoxic effects of derivatives of methoxy- and bromo-substituted phenyl compounds have been investigated. For example, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which are structurally more complex than this compound, have shown sub-micromolar cytotoxicity against human tumor cell lines such as HeLa, HT-29, and MCF7.[8] This suggests that the methoxyphenyl moiety, when incorporated into larger molecules, can contribute to anticancer activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with a primary, well-established application in the synthesis of the antihypertensive drug Aliskiren. Its chemical structure also makes it a promising substrate for a variety of palladium-catalyzed cross-coupling reactions, opening avenues for the synthesis of novel compounds with potential therapeutic applications. While direct biological activity data for this compound is limited, the known antimicrobial, antioxidant, and cytotoxic properties of related methoxyphenolic compounds and their derivatives suggest that this could be a fruitful area for future research and drug development. This guide provides a solid foundation of its synthesis and potential applications to aid researchers in their scientific endeavors.

References

- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US9056816B2 - Process for the preparation of aliskiren - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

In-Depth Technical Guide: Safety and Hazards of 5-Bromo-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 5-Bromo-2-methoxyphenol (CAS No: 37942-01-1). The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who handle or are investigating this compound. This guide synthesizes available data on its toxicological profile, including its Globally Harmonized System (GHS) classification, and outlines standard experimental protocols for hazard assessment. Furthermore, it explores the potential biological impact of this compound by examining the modulation of key inflammatory signaling pathways, drawing insights from structurally related molecules. All quantitative data is presented in structured tables for clarity, and logical relationships and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 4-Bromo-2-hydroxyanisole, is a substituted aromatic compound. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 37942-01-1 |

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.03 g/mol |

| Appearance | White to very pale yellow crystal/powder |

| Melting Point | 65 °C |

| Boiling Point | 150 °C at 2.7 kPa |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is based on available data and notifications from suppliers.

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

GHS Label Elements

The GHS label elements, including pictograms, signal word, hazard statements, and precautionary statements, are crucial for safe handling.

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501 |

A detailed breakdown of the precautionary statements can be found in safety data sheets provided by suppliers.

Toxicological Data

Experimental Protocols for Hazard Assessment

To address the data gaps and to verify the GHS classifications, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed. These guidelines provide a framework for the reliable and reproducible assessment of chemical hazards.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals to classify a substance into one of a series of toxicity classes.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

-

Endpoint: The test allows for the classification of the substance based on the observed mortality at different dose levels.

Caption: Workflow for OECD Test Guideline 423 (Acute Toxic Class Method).

In Vitro Skin Irritation (OECD Test Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Commercially available reconstructed human epidermis (RhE) tissues are equilibrated in culture medium.

-

Test Substance Application: A defined amount of the test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes) followed by a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.

-

Data Analysis: The viability of the test substance-treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxyphenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and a framework for the systematic presentation of solubility data. Due to the limited availability of specific quantitative solubility data in public literature, this document serves as a foundational resource for researchers to generate and interpret such data in a standardized manner.

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring a polar hydroxyl (-OH) group, a moderately polar methoxy (B1213986) (-OCH3) group, and a lipophilic brominated aromatic ring, suggests a nuanced solubility profile. Based on the principle of "like dissolves like," the following predictions can be made:

-

High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents for this compound. These solvents can effectively solvate the molecule through dipole-dipole interactions.

-

Good Solubility in Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol (B130326) are predicted to be effective solvents. The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors, facilitating strong interactions with these solvents.

-

Moderate Solubility in Ethers and Ketones: Solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and acetone (B3395972) are likely to show moderate to good solubility. While they lack hydrogen bond donating capabilities, their polar nature allows for favorable dipole-dipole interactions.

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene (B28343) are expected to be poor solvents for this compound. The energy required to overcome the intermolecular forces between the polar phenol molecules would not be sufficiently compensated by the weak van der Waals forces with these nonpolar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | CH₃OH | 5.1 | ||||

| Ethanol | C₂H₅OH | 4.3 | ||||

| Acetone | C₃H₆O | 5.1 | ||||

| Dichloromethane | CH₂Cl₂ | 3.1 | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||||

| Tetrahydrofuran | C₄H₈O | 4.0 | ||||

| Acetonitrile | C₂H₃N | 5.8 | ||||

| Toluene | C₇H₈ | 2.4 | ||||

| n-Hexane | C₆H₁₄ | 0.1 | ||||

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, standardized experimental protocols are essential. The following sections detail the widely accepted shake-flask method coupled with gravimetric analysis.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent.[1][2][3][4][5]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the liquid phase has stabilized.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

Transfer the clear, saturated solution to a pre-weighed volumetric flask and record the exact volume.

-

Gravimetric Analysis for Concentration Determination

Gravimetric analysis is a direct method to determine the mass of the dissolved solute.[6][7]

-

Solvent Evaporation:

-

Place the volumetric flask containing the filtered saturated solution in a fume hood.

-

Gently evaporate the solvent using a stream of nitrogen or by placing it in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound.

-

Continue the evaporation process until all the solvent has been removed and only the solid residue of this compound remains.

-

-

Drying and Weighing:

-

Place the flask with the solid residue in a drying oven at a moderate temperature (e.g., 50-60 °C) for several hours to ensure all residual solvent is removed.

-

Transfer the flask to a desiccator to cool to room temperature.

-

Weigh the flask on an analytical balance and record the mass.

-

Repeat the drying and weighing cycles until a constant mass is obtained (i.e., the difference between consecutive weighings is less than 0.2 mg).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass of the flask with the dried residue.

-

Express the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formulas:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution (mL)) * 100

Molar Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / Volume of solution (L)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Workflow for Solubility Determination.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not extensively documented, its chemical structure provides a solid basis for predicting its solubility behavior. For drug development and process chemistry, where precise solubility data is imperative, the experimental protocols detailed in this guide provide a robust framework for generating this critical information. The standardized table for data presentation and the visualized workflow are intended to promote consistency and comparability of results across different research settings. By following these guidelines, researchers can systematically investigate and document the solubility of this compound, thereby facilitating its effective use in synthetic and formulation applications.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 5-Bromo-2-methoxyphenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxyphenol, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren. The document details the compound's discovery and historical context, its physicochemical and spectroscopic properties, and various methods for its synthesis. Detailed experimental protocols for common synthetic routes are provided, alongside visualizations of the synthetic workflow and its integration into the broader synthesis of Aliskiren. This guide serves as a critical resource for researchers and professionals involved in organic synthesis and drug development, offering a centralized repository of technical information on this important pharmaceutical building block.

Introduction

This compound, also known as 4-Bromo-2-hydroxyanisole, is a brominated derivative of guaiacol (B22219). While not a household name in the broader scientific community, this unassuming molecule plays a critical role in the pharmaceutical industry. Its significance is almost exclusively tied to its function as a pivotal intermediate in the industrial synthesis of Aliskiren, the first-in-class oral direct renin inhibitor approved for the treatment of hypertension.[1][2] The discovery and subsequent development of efficient synthetic routes to this compound were therefore crucial milestones in making this important therapeutic agent accessible. This guide will delve into the known history, properties, and synthesis of this compound.

Discovery and History

The specific, documented discovery of this compound, in terms of the individual credited and the exact date, is not prominently recorded in scientific literature. Its history is intrinsically linked to the development of the antihypertensive drug Aliskiren. Research and development efforts for Aliskiren intensified in the late 20th and early 21st centuries, culminating in its FDA approval in 2007.[1] It is within this period of extensive synthetic chemistry exploration for renin inhibitors that this compound emerged as a valuable building block. Early patents and publications related to the synthesis of Aliskiren and its analogues likely contain the first documented preparations of this compound.[3][4] The primary historical significance of this compound, therefore, is not as a compound with inherent biological activity, but as a crucial component that enabled the efficient and scalable synthesis of a novel therapeutic agent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The following tables summarize its key properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂ | [5] |

| Molecular Weight | 203.03 g/mol | [5] |

| Appearance | White to brown powder/crystal | |

| Melting Point | 63-67 °C | |

| Boiling Point | 259.7 ± 20.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| pKa | Not available | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 6.95 (d, 1H), 6.85 (dd, 1H), 6.75 (d, 1H), 5.65 (s, 1H, OH), 3.85 (s, 3H, OCH₃) | [6][7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 146.8, 145.9, 118.9, 115.8, 112.5, 112.2, 56.2 | [7] |

| IR (KBr, cm⁻¹) | Major peaks around 3400 (O-H), 3000 (C-H, aromatic), 1500, 1450 (C=C, aromatic), 1250 (C-O, ether), 600 (C-Br) | [5] |

| Mass Spectrometry (GC-MS) | m/z: 202 (M⁺), 204 (M⁺+2), consistent with bromine isotope pattern | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common starting material being o-methoxyphenol (guaiacol). The general strategy involves the bromination of the guaiacol ring.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to this compound.

Caption: General three-step synthesis of this compound from guaiacol.

Detailed Experimental Protocols

This method involves the protection of the hydroxyl group, followed by bromination and deprotection.

Step 1: Acetylation of Guaiacol

-

To a solution of guaiacol (1.0 eq) in a suitable solvent (e.g., toluene), add acetic anhydride (1.1 eq).

-

Catalytic amount of a strong acid (e.g., sulfuric acid) can be added.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC or GC until completion.

-

Cool the reaction mixture and wash with water and sodium bicarbonate solution to neutralize the acid.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 2-methoxyphenyl acetate (B1210297).

Step 2: Bromination of 2-Methoxyphenyl Acetate

-

Dissolve 2-methoxyphenyl acetate (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a catalytic amount of iron powder.

-

Slowly add bromine (1.0-1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction with a solution of sodium bisulfite to destroy excess bromine.

-

Extract the product with a suitable organic solvent, wash with water and brine.

-

Dry the organic layer and concentrate to yield the crude 5-bromo-2-methoxyphenyl acetate.

Step 3: Deacetylation to this compound

-

Dissolve the crude 5-bromo-2-methoxyphenyl acetate in a mixture of methanol (B129727) and water.

-

Add a base such as sodium hydroxide (B78521) or potassium carbonate (2-3 eq).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to afford this compound. The product can be further purified by crystallization or column chromatography.

Role in Drug Development: The Synthesis of Aliskiren

The primary application of this compound is as a key starting material for the synthesis of the side chain of Aliskiren. The following diagram illustrates the logical flow from this compound to the final drug product.

Caption: Logical workflow illustrating the use of this compound in Aliskiren synthesis.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that this compound possesses inherent biological activity of therapeutic interest. Its utility in the pharmaceutical field is derived from its role as a synthetic intermediate. Consequently, there are no known signaling pathways directly modulated by this compound. Its contribution to medicine is indirect, through its essential role in the production of Aliskiren, which acts on the renin-angiotensin-aldosterone system (RAAS).

Conclusion

This compound is a compound whose importance is defined by its application. While its discovery is not marked by a singular event, its emergence as a key intermediate in the synthesis of Aliskiren has solidified its place in the landscape of pharmaceutical chemistry. The synthetic routes to this compound are well-established, allowing for its efficient production. This guide has provided a comprehensive overview of the available technical information on this compound, intended to be a valuable resource for chemists and pharmaceutical scientists. Further research into more sustainable and efficient synthetic methodologies for this and other pharmaceutical intermediates will continue to be an area of active investigation.

References

- 1. drugs.com [drugs.com]

- 2. Aliskiren: the first renin inhibitor for clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104693014A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H7BrO2 | CID 142228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. beilstein-journals.org [beilstein-journals.org]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxyphenol, a readily accessible derivative of guaiacol (B22219), has emerged as a versatile and highly valuable building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a methoxy (B1213986) moiety, and a strategically positioned bromine atom, offers a trifecta of reactive sites for molecular elaboration. This technical guide provides an in-depth exploration of the potential uses of this compound in the synthesis of novel bioactive molecules. We will delve into its synthetic accessibility, key chemical transformations, and its role as a precursor to promising therapeutic agents, with a focus on anticancer, antimicrobial, and neurologically active compounds. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction: The Strategic Advantage of this compound

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that can be readily diversified to explore a wide chemical space. This compound (also known as 4-Bromo-2-hydroxyanisole) has garnered significant attention as such a scaffold.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications. The phenolic hydroxyl group can be readily alkylated or acylated, the bromine atom serves as a handle for a variety of powerful cross-coupling reactions, and the methoxy group influences the electronic properties and metabolic stability of the resulting derivatives. This inherent chemical versatility makes this compound an attractive starting material for the synthesis of a diverse array of heterocyclic and carbocyclic compounds with potential pharmacological activities.[3][4][5]

Synthesis of the Core Scaffold: this compound

The preparation of this compound is typically achieved from guaiacol (2-methoxyphenol) through a straightforward bromination reaction. Several synthetic protocols have been reported, often involving the protection of the phenolic hydroxyl group prior to bromination to ensure regioselectivity, followed by deprotection.

Experimental Protocol: Synthesis of this compound from Guaiacol

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Acetic anhydride

-

Iron powder (catalyst)

-

Bromine

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Protection of the Phenolic Hydroxyl Group:

-

To a solution of guaiacol in a suitable solvent (e.g., dichloromethane), add acetic anhydride.

-

The reaction can be catalyzed by a small amount of acid or base.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the acetylated product (2-methoxyphenyl acetate).

-

-

Bromination:

-

Dissolve the 2-methoxyphenyl acetate (B1210297) in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add a catalytic amount of iron powder.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess bromine.

-

Extract the product with an organic solvent.

-

-

Deprotection of the Phenolic Hydroxyl Group:

-

Dissolve the crude brominated product in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the deacetylation is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the product, this compound, with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the final product. The product can be further purified by column chromatography or recrystallization.

-

Potential Therapeutic Applications and Synthetic Strategies

The strategic placement of the bromine atom on the 2-methoxyphenol scaffold opens the door to a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, leading to the generation of diverse libraries of compounds for biological screening.

Anticancer Agents

The development of novel anticancer agents is a primary focus of medicinal chemistry research. Several classes of compounds derived from scaffolds similar to this compound have demonstrated significant cytotoxic and antiproliferative activities.

Benzofurans are a prominent class of heterocyclic compounds found in many biologically active natural products and synthetic drugs.[6][7][8] The synthesis of benzofuran (B130515) derivatives can be achieved from phenolic precursors, making this compound an ideal starting material for accessing novel brominated benzofurans. The bromine atom can then be further functionalized to modulate the biological activity.[7]

Synthetic Strategy: Palladium-Catalyzed Annulation

A common method for constructing the benzofuran ring system involves the palladium-catalyzed coupling of a phenol (B47542) with a terminal alkyne, followed by cyclization.

Biological Activity of Related Benzofurans:

Studies on various benzofuran derivatives have revealed potent anticancer activities, often associated with the inhibition of key cellular targets like tubulin and various kinases.[6][8] The presence of a halogen, such as bromine, on the benzofuran scaffold has been shown to enhance cytotoxic activity in some cases.[7]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Methylbenzofuran derivative (with p-methoxy) | A549 (Lung) | 1.48 | [6] |

| Bromo-oxadiazolylbenzofuran | HCT116 (Colon) | 3.27 | [6] |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [7] |

| Benzofuran-piperazine hybrid | Panc-1 (Pancreatic) | 40.91 (nM) | [8] |

Recent research has highlighted the potential of triazole and sulfonamide derivatives incorporating a 2-bromo-5-methoxyphenyl or a 5-bromo-2-methoxyphenyl fragment as promising scaffolds for the development of new therapeutic agents.[9]

A study on 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols has demonstrated the potential for this class of compounds to possess various biological activities, including antimicrobial, antifungal, antitumor, and antioxidant effects. Quantitative structure-activity relationship (QSAR) studies on these derivatives have indicated that the introduction of larger aromatic radicals can enhance the safety profile of these compounds.

Furthermore, substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide (B1583983) derivatives have been synthesized and are under investigation for their antiproliferative activity.[9] Sulfonamides are a well-established class of compounds with diverse biological activities, and their combination with the 5-bromo-2-methoxyphenyl scaffold represents a promising avenue for the discovery of novel anticancer agents.[9]

Signaling Pathways:

While the precise signaling pathways modulated by direct derivatives of this compound are still under investigation, related compounds have been shown to target fundamental cellular processes involved in cancer progression. For instance, many heterocyclic compounds derived from similar phenolic precursors act as tubulin polymerization inhibitors .[10][11][12][13] By binding to tubulin, these agents disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Methoxyphenols, in general, have been shown to possess antimicrobial properties.[3][14][15] The incorporation of a bromine atom into the structure can further enhance this activity. Derivatives of this compound could be explored for their potential to combat various pathogens.

Synthetic Strategy: Schiff Base Formation and Heterocycle Synthesis

The phenolic hydroxyl and the aromatic ring of this compound can be utilized to synthesize various heterocyclic systems known to have antimicrobial activity, such as coumarins and quinolones.[3][4][15] For instance, the synthesis of Schiff bases from derivatives of 4-hydroxycoumarin (B602359) has yielded compounds with notable antibacterial activity.[3][15]

| Compound Class | Bacterial Strain | Activity | Reference |

| 4-Hydroxycoumarin derivatives | Staphylococcus aureus | Good inhibitory potential | [3][15] |

| 4-Hydroxy-2-quinolone analogs | Aspergillus flavus | IC₅₀ = 1.05 µg/mL | [4] |

| 4-bromo-benzohydrazides | - | pMICam = 1.67 µM/ml | [5] |

Neurologically Active Agents

The privileged structures found in many neurologically active drugs often contain substituted phenyl rings. The 5-bromo-2-methoxyphenyl scaffold can be found in ligands for various receptors in the central nervous system, including serotonin (B10506) receptors.[16][17][18][19][20]

Synthetic Strategy: Suzuki-Miyaura Coupling for Serotonin Receptor Ligands

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. In the context of this compound, this reaction can be used to couple the brominated position with various boronic acids or esters, leading to the synthesis of diverse biaryl structures that are common motifs in serotonin receptor ligands.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound or a protected derivative

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., dioxane/water, toluene/water, DMF)

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask, combine this compound (or its protected form), the arylboronic acid (typically 1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

-

Conclusion and Future Perspectives

This compound stands out as a highly promising and versatile building block for the synthesis of a wide range of biologically active molecules. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The potential to readily synthesize derivatives with anticancer, antimicrobial, and neurological activities underscores its significance in modern drug discovery.